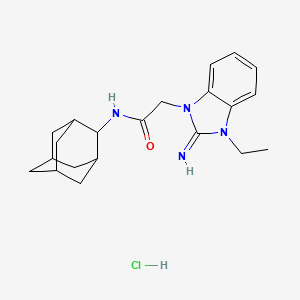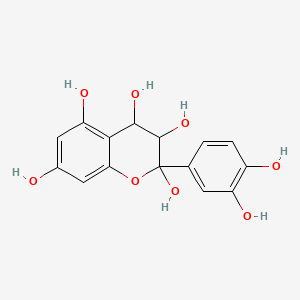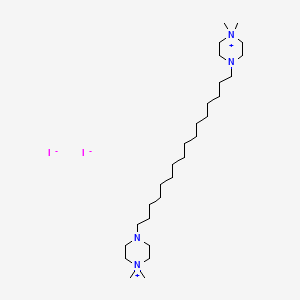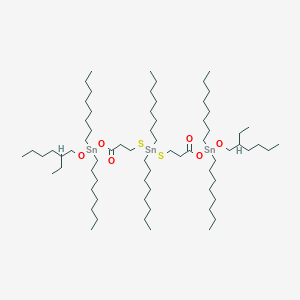
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to organic groups This particular compound is notable for its intricate structure, which includes multiple tin atoms, oxygen atoms, sulfur atoms, and long alkyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure, which includes the tin atoms. This is typically achieved through the reaction of tin halides with appropriate organic ligands.
Addition of Functional Groups: Subsequent steps involve the addition of ethyl, octyl, and other functional groups. These steps often require the use of organometallic reagents and catalysts to ensure selective and efficient reactions.
Oxidation and Reduction Reactions:
Industrial Production Methods
Industrial production of such complex organotin compounds is less common due to the intricate and costly nature of the synthesis. when required, large-scale synthesis follows similar steps as laboratory synthesis but with optimized reaction conditions and the use of industrial-grade reagents and equipment to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and tin atoms. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can occur at the oxygen atoms, converting oxo groups to hydroxyl groups. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often facilitated by the presence of catalysts and specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or thiols.
Aplicaciones Científicas De Investigación
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane has several scientific research applications, including:
Chemistry: The compound is studied for its unique organotin chemistry, which includes its reactivity and coordination behavior.
Medicine: Some organotin compounds are investigated for their potential use in cancer therapy due to their cytotoxic properties.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves its interaction with molecular targets such as enzymes and cellular membranes. The presence of tin atoms allows the compound to form strong bonds with sulfur-containing biomolecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, which is the basis for its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyltin: A simpler organotin compound with four methyl groups attached to a tin atom.
Tributyltin oxide: An organotin compound with three butyl groups and an oxygen atom bonded to tin.
Hexaethylditin: An organotin compound with two tin atoms bonded to six ethyl groups.
Uniqueness
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is unique due to its complex structure, which includes multiple tin atoms, long alkyl chains, and various functional groups
Propiedades
Número CAS |
84896-41-3 |
|---|---|
Fórmula molecular |
C70H144O6S2Sn3 |
Peso molecular |
1502.2 g/mol |
Nombre IUPAC |
[2-ethylhexoxy(dioctyl)stannyl] 3-[[3-[2-ethylhexoxy(dioctyl)stannyl]oxy-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C8H17O.6C8H17.2C3H6O2S.3Sn/c2*1-3-5-6-8(4-2)7-9;6*1-3-5-7-8-6-4-2;2*4-3(5)1-2-6;;;/h2*8H,3-7H2,1-2H3;6*1,3-8H2,2H3;2*6H,1-2H2,(H,4,5);;;/q2*-1;;;;;;;;;3*+2/p-4 |
Clave InChI |
KSQSDWUVCROFKJ-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCC[Sn](CCCCCCCC)(OCC(CC)CCCC)OC(=O)CCS[Sn](CCCCCCCC)(CCCCCCCC)SCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


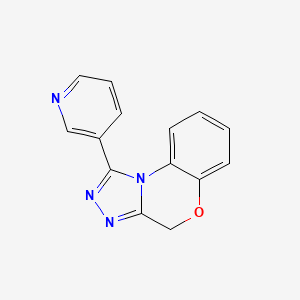
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
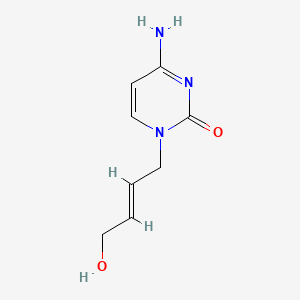
![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)

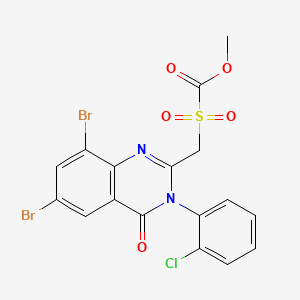
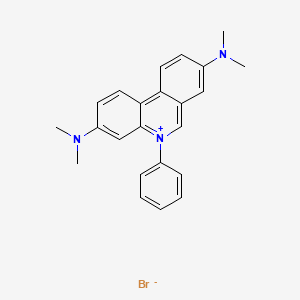
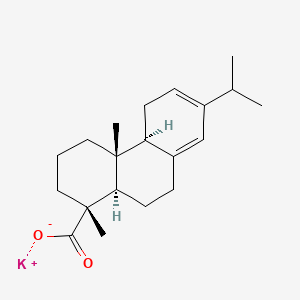
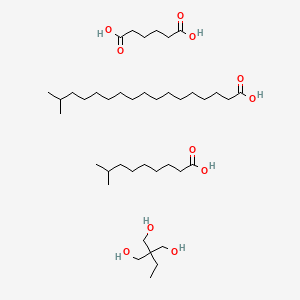
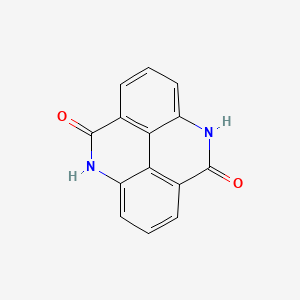
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
